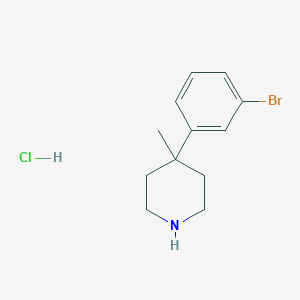
4-(3-Bromophenyl)-4-methylpiperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(3-Bromophenoxy)piperidine hydrochloride” is a synthetic organic compound with a molecular formula of C11H15BrClNO . It is derived from piperidine and bromophenol, and it belongs to the class of phenylpiperidine derivatives . The compound is commonly used as a research reagent in the fields of chemistry, pharmacology, and medicine .
Synthesis Analysis
The synthesis of “4-(3-Bromophenoxy)piperidine hydrochloride” involves a multi-step reaction process. First, piperidine is reacted with sodium hydride to form 1-piperidinol. Then, the 1-piperidinol is reacted with 3-bromophenol to form 4-(3-Bromophenoxy)piperidine. Finally, 4-(3-Bromophenoxy)piperidine is reacted with hydrochloric acid to form 4-(3-Bromophenoxy)piperidine hydrochloride.Molecular Structure Analysis
The InChI code for “4-(3-Bromophenoxy)piperidine hydrochloride” is 1S/C11H14BrNO.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“4-(3-Bromophenoxy)piperidine hydrochloride” is a white crystalline solid compound with a melting point of 176-178 °C. It is soluble in water, methanol, and chloroform .科学的研究の応用
Chemical Synthesis and Compound Formation
Research has demonstrated the use of 4-methylpiperidine derivatives in chemical synthesis. For instance, 3-Methylpiperidine and 4-methylpiperidine were used to yield various Mannich bases, indicating their role in synthesizing complex organic compounds (Sun, 1962). Furthermore, the synthesis of novel oxime esters derived from methylpiperidin-4-one oxime esters highlights the application of these compounds in creating molecules with potential antioxidant and antimicrobial properties (Harini et al., 2014).
Biological Activity and Potential Therapeutic Applications
Some derivatives of 4-methylpiperidine have been studied for their biological activity. For example, sulfamoyl and 1,3,4-oxadiazole derivatives of 3-pipecoline have shown moderate to excellent antibacterial activity and anti-enzymatic activity against the urease enzyme (Rehman et al., 2019). Moreover, the study of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole as an intermediate in drug synthesis, such as for migraine medication, signifies its importance in pharmaceutical development (Shashikumar et al., 2010).
Structural Analysis and Spectroscopy
4-Methylpiperidine derivatives have also been a subject of structural analysis and spectroscopy studies. For example, cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride were analyzed, providing insights into the structural aspects of these compounds (Dega-Szafran et al., 2006). Similarly, vibrational circular dichroism spectroscopy was applied to study paroxetine and femoxetine precursors, including 1-methylpiperidine derivatives, enhancing our understanding of chiral pharmaceuticals in solutions (Urbanová et al., 2002).
Safety and Hazards
特性
IUPAC Name |
4-(3-bromophenyl)-4-methylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN.ClH/c1-12(5-7-14-8-6-12)10-3-2-4-11(13)9-10;/h2-4,9,14H,5-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBSWFNULJRSRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C2=CC(=CC=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
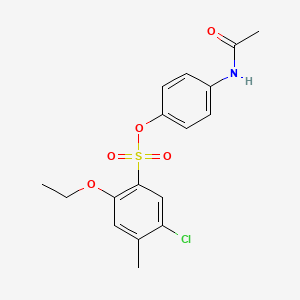
![Ethyl 4-(3-ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)benzoate](/img/structure/B2464381.png)


![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-methoxy-5-sulfamoylbenzoate](/img/structure/B2464389.png)

![(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2464391.png)
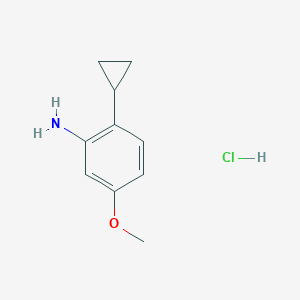
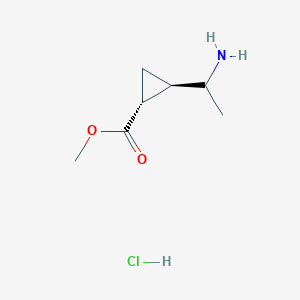
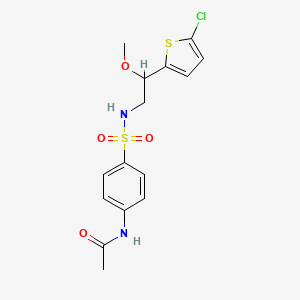

![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride](/img/structure/B2464398.png)
![(E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole](/img/structure/B2464401.png)
![7-(4-acetylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2464402.png)
